molecular formula C6H7ClN2O3 B2509740 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride CAS No. 2094139-61-2

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride

Cat. No.: B2509740
CAS No.: 2094139-61-2
M. Wt: 190.58
InChI Key: ZJHLFDRCPZHLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is an organic compound with the molecular formula C6H7ClN2O3 and a molecular weight of 190.58 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a methyl group and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrazine-2-carboxylic acid with an oxidizing agent to introduce the keto group at the 5-position . The reaction is usually carried out in the presence of a suitable solvent and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyrazine-2-carboxylic acid: Lacks the keto group at the 5-position.

    5-Oxo-4,5-dihydropyrazine-2-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxylic acid: Contains a hydroxyl group instead of a keto group.

Uniqueness

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-5-oxopyrazine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-8-3-4(6(10)11)7-2-5(8)9;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHLFDRCPZHLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=CC1=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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